
1,3-Dimethylbarbituric acid
Overview
Description
1,3-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the 1 and 3 positions of the pyrimidine ring. This compound is known for its crystalline structure, which can appear white, cream, or pale yellow. It is soluble in hot water and has a melting point of approximately 121-123°C .
Preparation Methods
1,3-Dimethylbarbituric acid can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1,3-dimethylurea with malonic acid and acetic anhydride in acetic acid.
Industrial Production: The industrial production typically follows the same synthetic routes but on a larger scale, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1,3-Dimethylbarbituric acid undergoes various chemical reactions:
Knoevenagel Condensation: It acts as a catalyst in the Knoevenagel condensation with aromatic aldehydes, forming 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives.
Substitution Reactions: It can react with amines to form barbiturate salts.
Major Products: The major products from these reactions include various heterocyclic compounds and synthetic intermediates.
Scientific Research Applications
Organic Synthesis
1,3-Dimethylbarbituric acid is utilized in the synthesis of various organic compounds. Its versatility as a building block is evident in the following applications:
- Synthesis of Isochromene Pyrimidinedione Derivatives : It plays a crucial role in the enantioselective synthesis of complex isochromene pyrimidinedione derivatives. This process typically involves a one-pot Michael-Knoevenagel condensation followed by an inverse-electron-demand hetero-Diels-Alder reaction, allowing for the formation of compounds with multiple stereocenters .
- Formation of Furo[2,3-d]pyrimidine Derivatives : The compound is also used in synthesizing 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives. This synthesis employs various catalytic methods to enhance yield and selectivity .
Catalytic Applications
This compound serves as an effective catalyst in several chemical reactions:
- Knoevenagel Condensation : It acts as a catalyst in the Knoevenagel condensation reaction involving aromatic aldehydes. This reaction is significant for forming carbon-carbon bonds in organic synthesis .
- Microwave-Assisted Functionalization : The compound facilitates microwave-promoted indirect functionalization of alcohols through spirocyclization processes. This method showcases its utility in modern synthetic methodologies that enhance reaction rates and yields .
Analytical Chemistry
In analytical chemistry, this compound has been explored for its potential in NMR spectroscopy:
- NMR Spectroscopy Studies : Research has demonstrated its application in studying acid-base equilibria using carbon-13 NMR spectroscopy. This technique aids in understanding the behavior of the compound in different solvent systems and concentrations .
Case Study 1: Enantioselective Synthesis
A study published in 2022 highlighted the use of this compound in synthesizing novel spirobicyclic compounds through consecutive Michael additions to crossed conjugated aldol adducts. The research documented the reaction conditions and yields, showcasing the compound's effectiveness as a nucleophile in complex organic transformations .
Case Study 2: Solid-Gas Reactions
Another investigation focused on solid-gas reactions between this compound and various amines. The study characterized several products formed through these reactions using spectroscopic techniques, revealing insights into the reactivity and potential applications of this compound in solid-state chemistry .
Data Table: Summary of Applications
Application Area | Description | Key Reactions/Processes |
---|---|---|
Organic Synthesis | Building block for complex organic molecules | Enantioselective synthesis, Michael-Knoevenagel condensation |
Catalysis | Catalyst for carbon-carbon bond formation | Knoevenagel condensation, microwave-assisted reactions |
Analytical Chemistry | Used in NMR studies to investigate equilibria | Carbon-13 NMR spectroscopy |
Mechanism of Action
The mechanism of action of 1,3-dimethylbarbituric acid, particularly its derivatives, involves the inhibition of cholinesterase enzymes. This inhibition is achieved through a mixed-type mechanism, where the compounds interact with both the catalytic and peripheral anionic sites of the enzyme . This interaction leads to an increase in acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
1,3-Dimethylbarbituric acid can be compared with other barbituric acid derivatives:
Barbituric Acid: Unlike this compound, barbituric acid lacks the methyl groups at the 1 and 3 positions, which affects its reactivity and applications.
5,5-Dimethylbarbituric Acid: This compound has methyl groups at the 5 positions, making it structurally different and leading to different chemical properties and uses.
Biological Activity
1,3-Dimethylbarbituric acid is a derivative of barbituric acid, a compound known for its sedative and anticonvulsant properties. This article focuses on the biological activities of this compound, particularly its inhibitory effects on urease and its potential applications in medicinal chemistry.
This compound has the chemical formula C₇H₈N₂O₃ and is characterized by its two methyl groups attached to the nitrogen atoms in the barbituric acid structure. This modification alters its biological activity compared to other barbiturates.
Urease Inhibition
Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various physiological processes and diseases, including urinary tract infections and kidney stones.
- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant urease inhibitory activity. For example, one study reported that certain synthesized compounds containing the 1,3-dimethylbarbituric moiety showed up to 36.2-fold higher inhibitory potency than standard inhibitors like thiourea .
- Mechanism of Action : The inhibition mechanism involves interaction with key residues in the active site of urease. Molecular docking studies indicated that compounds derived from this compound form hydrogen bonds and salt bridges with critical amino acids such as His492 and Arg609, effectively blocking substrate access to the enzyme .
Other Biological Activities
While urease inhibition is a primary focus, other biological activities associated with this compound include:
- Antioxidant Properties : Some studies suggest that barbiturate derivatives may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in various diseases .
- Antimicrobial Activity : There is emerging evidence that certain derivatives exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .
Case Studies
Several case studies have explored the biological implications of this compound:
- Synthesis and Evaluation of Urease Inhibitors :
- Electrochemical Studies :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How is 1,3-Dimethylbarbituric acid synthesized, and what are the key characterization techniques?
- Answer: The compound is synthesized via condensation reactions using alkyl/aryl isocyanides and pyridinecarbaldehydes in dichloromethane, yielding heterocyclic derivatives . Characterization employs single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy to confirm molecular structure and purity .
Q. What role does this compound play in organic synthesis?
- Answer: It acts as a nucleophile in asymmetric Michael addition reactions with β-nitroalkenes, catalyzed by chiral squaric amides, producing enantioselective adducts (43–90% ee) . It also participates in electrochemical oxidations to synthesize dispiropyrimidine derivatives via ECEC pathways .
Q. What are the thermodynamic properties of this compound?
- Answer: Experimental and computational thermochemical studies determine its standard molar enthalpy of formation in the gas phase (298.15 K) and solvation energy, critical for stability assessments in drug design .
Q. What analytical methods are used for quantifying this compound in biological samples?
- Answer: UV/vis spectroscopy and optimized K-nig reaction protocols using isonicotinic acid enable quantification in plasma and urine. Chromatographic techniques (e.g., GC-ECD) detect pg-level concentrations .
Advanced Research Questions
Q. How do structural modifications affect the biological activity of this compound derivatives?
- Answer: QSAR models identify key descriptors (e.g., HOMO energy, log P, dipole moment) influencing antiproliferative activity. Modifications at the ketone (C=O) and amine (N-CH3) groups enhance selectivity for cancer targets .
Q. What computational methods are used to model interactions of this compound with biological targets?
- Answer: Molecular docking predicts binding to CD36, a fatty acid transporter overexpressed in prostate cancer. Hybrid derivatives (e.g., stearic acid conjugates) show IC50 values of 1.43–43.43 μM in LNCaP cells, validated via in vitro FA uptake inhibition assays .
Q. How does electrochemical oxidation of this compound contribute to synthesizing novel derivatives?
- Answer: Cyclic voltammetry and controlled-potential coulometry reveal ECEC mechanisms, enabling Michael addition with catechols to form dispiropyrimidines. Optimized electrolysis yields products with >80% purity .
Q. What is the role of this compound in developing nonlinear optical (NLO) materials?
- Answer: Crystal engineering with phenanthrolinium or tryptophan complexes enhances hyperpolarizability. DFT calculations and IR-LD spectroscopy validate NLO-phore potential, with UV/vis profiles showing broad absorption bands .
Q. Methodological Considerations
- Synthesis Optimization: Use sodium enolate intermediates to improve yields (70–95%) in spirocyclization reactions with allenes .
- Electrochemical Studies: Employ boron-doped diamond electrodes for stable voltammetric analysis of trimipramine interactions .
- Crystallography: Analyze energy frameworks (electrostatic, dispersion) to predict packing efficiency and stability of acetylated derivatives .
Q. Data Contradictions
- Antiproliferative vs. FA Uptake Effects: While some hybrids inhibit cancer cell proliferation (IC50 < 5 μM), others show stronger FA uptake blockade (IC50 4.96–17.00 μM), suggesting independent mechanisms .
Properties
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSASNKOFCZVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061115 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-42-6 | |
Record name | Dimethylbarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dimethylbarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylbarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61918 | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |
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Record name | 1,3-Dimethylbarbituric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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